![molecular formula C18H17BrN2O2S2 B2751422 4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 890953-59-0](/img/structure/B2751422.png)
4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a benzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds are usually synthesized through a series of chemical reactions involving the thiazole ring and the benzenesulfonamide group .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” is characterized by a thiazole ring and a benzenesulfonamide group . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” are likely to be influenced by the presence of the thiazole ring and the benzenesulfonamide group . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Scientific Research Applications
- Targeting Protein Kinases : The compound’s structure suggests potential kinase inhibition activity. Researchers may explore its role in modulating cellular signaling pathways, especially kinases involved in diseases like cancer or inflammation .
- Anticancer Agents : Investigating its cytotoxic effects against cancer cell lines could lead to the development of novel anticancer drugs. The thiazole moiety and sulfonamide group may play crucial roles in its mechanism of action .
- Organic Semiconductors : The aromatic nature of the benzene ring and the electron-withdrawing sulfonamide group make this compound interesting for organic electronics. Researchers might explore its use in organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
- Enzyme Inhibition Studies : Investigating its interaction with enzymes (e.g., carbonic anhydrases) could provide insights into enzyme inhibition mechanisms. The thiazole ring and bromine substitution may influence binding affinity .
- Protein Labeling and Imaging : Researchers could modify this compound to create fluorescent derivatives for protein labeling and live-cell imaging. The sulfonamide group could serve as a handle for bioconjugation .
- Blood-Brain Barrier Permeability : The compound’s lipophilicity and structural features may impact its ability to cross the blood-brain barrier. Studying its permeability could be relevant for central nervous system drug delivery .
- Pesticide Development : The thiazole and benzene moieties might be useful in designing new pesticides. Researchers could explore its insecticidal or herbicidal properties .
Medicinal Chemistry and Drug Development
Materials Science
Biochemical Studies
Chemical Biology
Pharmacology
Agrochemicals
Mechanism of Action
While the exact mechanism of action of “4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” is not known, thiazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
The future research directions for “4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide” could involve further exploration of its biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
4-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUHBOVRPXHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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